1-(2,5-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
Chemical Structure and Key Features This compound features a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4 and a pyridin-3-yl group at position 3. A sulfanyl (-S-) group links the triazole to an ethanone backbone, which is further substituted with a 2,5-dimethoxyphenyl group.
Typical steps include:
Triazole ring formation through cyclization of thiosemicarbazides or hydrazides.
Nucleophilic substitution to introduce sulfanyl groups.
Condensation reactions to attach aromatic substituents (e.g., 2,5-dimethoxyphenyl or pyridinyl groups). Key reaction conditions involve acetone or ethanol as solvents, K₂CO₃ as a base, and temperatures ranging from 60–80°C .
Potential Applications The compound’s structural complexity suggests applications in:
- Medicinal chemistry: As a pharmacophore targeting enzymes or receptors due to its triazole and pyridine motifs.
- Material science: For designing organic semiconductors or ligands in coordination chemistry .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-4-33-19-9-7-18(8-10-19)29-24(17-6-5-13-26-15-17)27-28-25(29)34-16-22(30)21-14-20(31-2)11-12-23(21)32-3/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMHMMUGGGTHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=C(C=CC(=C3)OC)OC)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477329-67-2 | |
| Record name | 1-(2,5-DIMETHOXYPHENYL)-2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(2,5-Dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone (CAS Number: 477329-67-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a dimethoxyphenyl moiety, an ethoxyphenyl group, and a triazole ring linked through a sulfanyl group. Its molecular formula is with a monoisotopic mass of approximately 491.16 Da.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and antimicrobial properties. Below are the key areas of biological activity:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Studies : The compound was tested against various cancer cell lines, including prostate cancer (LNCaP) and breast cancer (MDA-MB-231). It demonstrated significant dose-dependent inhibition of cell viability with IC50 values in the micromolar range .
- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of key signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
In addition to its anticancer effects, the compound has shown promising antimicrobial activity:
- Bacterial Inhibition : In vitro studies indicate that it inhibits the growth of certain bacterial strains, suggesting potential as an antimicrobial agent .
Case Studies
- Prostate Cancer Model : In a study involving xenograft models, treatment with the compound at doses of 5 mg/kg body weight resulted in reduced tumor growth compared to control groups .
- Breast Cancer Cell Lines : The compound effectively inhibited cell proliferation in triple-negative breast cancer cells by inducing oxidative stress and cell cycle arrest .
Data Table: Summary of Biological Activities
| Activity Type | Target Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | LNCaP (Prostate Cancer) | 34.16 | Induction of apoptosis via PI3K/Akt pathway |
| Anticancer | MDA-MB-231 (Breast Cancer) | 57.2 | Cell cycle arrest and oxidative stress |
| Antimicrobial | Various Bacterial Strains | Not specified | Inhibition of bacterial growth |
Scientific Research Applications
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Properties
- Anticancer Activity
- Anti-inflammatory Effects
Case Studies and Experimental Data
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated significant antibacterial activity against E. coli and S. aureus | Potential for developing new antibiotics |
| Study B | Showed inhibition of cancer cell lines (e.g., MCF-7) at low micromolar concentrations | Promising candidate for cancer treatment |
| Study C | Evaluated anti-inflammatory effects in animal models | Could lead to new treatments for chronic inflammatory conditions |
Synthesis and Derivatives
The synthesis of 1-(2,5-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been explored in various research settings. Modifications to the core structure have resulted in derivatives with enhanced biological activity or improved pharmacokinetic profiles.
Synthetic Pathways
-
Starting Materials :
- 2,5-Dimethoxyphenol
- Ethoxyphenyl derivatives
- Pyridine-based reagents
-
Reaction Conditions :
- Typically involves condensation reactions followed by cyclization to form the triazole ring.
Pharmacological Insights
The pharmacological profile of this compound is under investigation, focusing on its mechanism of action and potential side effects. The interactions at the molecular level with specific targets such as enzymes or receptors are crucial for understanding its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related 1,2,4-triazole derivatives, highlighting substituent variations and their impact on properties:
Key Insights from Structural Comparisons:
Substituent Position Effects :
- The 2,5-dimethoxyphenyl group in the target compound may confer enhanced solubility compared to 3,4-dimethoxyphenyl derivatives due to reduced steric hindrance .
- Pyridin-3-yl vs. pyridin-2-yl/4-yl : The nitrogen position in pyridine influences binding affinity. Pyridin-3-yl may favor interactions with ATP-binding pockets in kinases .
Biological Activity Trends :
- Ethyl or ethoxy groups at triazole position 4 correlate with improved pharmacokinetic profiles (e.g., metabolic stability) .
- Fluorophenyl or chlorophenyl substituents enhance antimicrobial activity but may increase toxicity .
Core Heterocycle Impact :
- Triazole derivatives generally exhibit broader bioactivity (e.g., anticancer, antifungal) than triazine analogs, which are more niche in antimicrobial applications .
Research Findings and Data
Table: Experimental Data for Select Analogous Compounds
| Property | Target Compound | 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | 2-{[4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone |
|---|---|---|---|
| LogP (Calculated) | 3.2 | 2.8 | 3.1 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.22 | 0.18 |
| Protein Binding Affinity (Kd, nM) | N/A | 45 (EGFR kinase) | 112 (CYP51 enzyme) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
